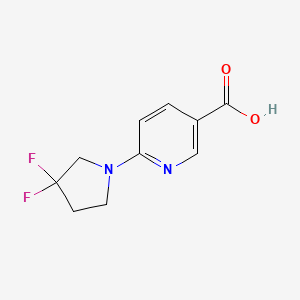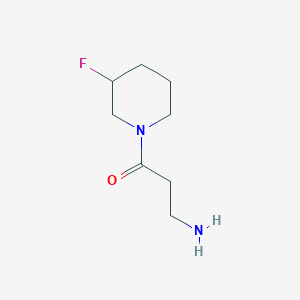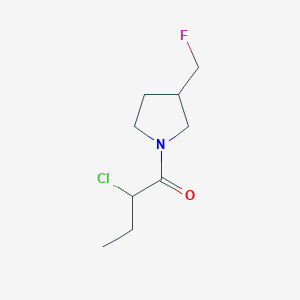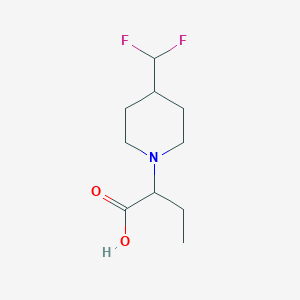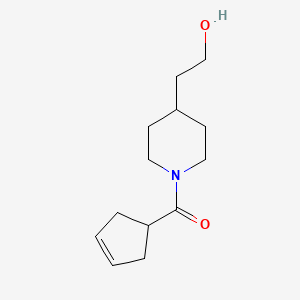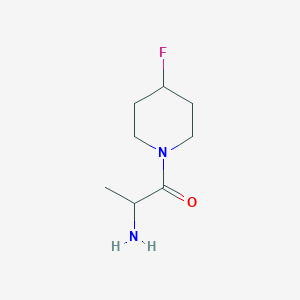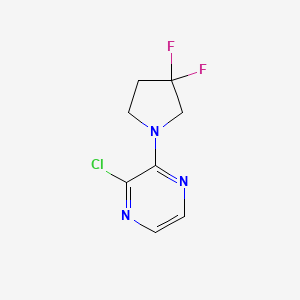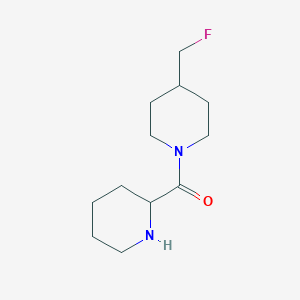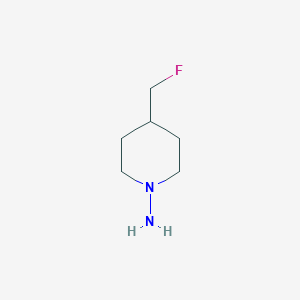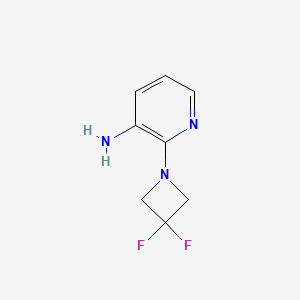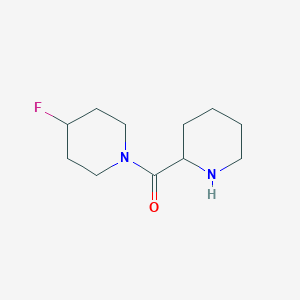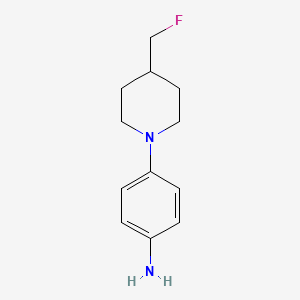
4-(4-(Fluoromethyl)piperidin-1-yl)aniline
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-(Fluoromethyl)piperidin-1-yl)aniline” consists of a six-membered piperidine ring with a fluoromethyl group at the 4th position and an aniline group also attached at the 4th position .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±42.0 °C at 760 mmHg, and a flash point of 158.9±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity : A series of compounds including those similar to 4-(4-(Fluoromethyl)piperidin-1-yl)aniline have shown potential in antihypertensive activity. These compounds were evaluated in spontaneously hypertensive rats, indicating potential mechanisms of action that could be both central and peripheral (Clark et al., 1983).
Corrosion Inhibition in Iron : Piperidine derivatives, closely related to the chemical , have been studied for their role in inhibiting corrosion of iron. Using quantum chemical calculations and molecular dynamics simulations, these studies provide insights into the chemical's interaction with metal surfaces and its effectiveness as a corrosion inhibitor (Kaya et al., 2016).
Hypobetalipoproteinemic Agents : Research into compounds related to this compound has also explored their potential as hypobetalipoproteinemic agents. These studies involve the synthesis of aromatic-substituted derivatives and examination of their activity, highlighting their therapeutic potential in this area (Lednicer et al., 1979).
Key Pharmaceutical Intermediate : This compound has been identified as a key intermediate in the synthesis of new generation narcotic analgesics, including remifintanil and novel fentanyl analogues. An efficient synthesis route for this compound highlights its significance in pharmaceutical manufacturing (Kiricojevic et al., 2002).
Structural Analysis and Synthesis of Derivatives : The compound has been involved in the synthesis and structural analysis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies combine X-ray crystallography with DFT calculations, providing valuable information on the molecular structure and potential applications of these derivatives (Shawish et al., 2021).
Design and Synthesis in Dendritic G-2 Melamines : This chemical has been used in the synthesis of novel dendritic G-2 melamines comprising piperidine motifs. The research focuses on the structural aspects and the self-assembly of these compounds, revealing their potential applications in various fields (Sacalis et al., 2019).
Anticancer Activity : Polysubstituted tetrahydropyridine and piperidin-4-one-3-carboxylate derivatives, structurally similar to the chemical , have been synthesized and evaluated for their anticancer activity. This highlights its potential use in the development of new anticancer agents (Aeluri et al., 2012).
Potential Insecticides : Piperazine derivatives, closely related to this compound, have been designed and synthesized as potential insecticides. The research explores their selective insecticidal bioactivities, suggesting their application in pest control (Shen et al., 2013).
Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, structurally similar to the compound , have been synthesized as potential δ receptor ligands. Their evaluation as radiolabeled probes for σ-1 receptors in vivo suggests their potential use in neuroimaging and the study of psychiatric disorders (Waterhouse et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-9-10-5-7-15(8-6-10)12-3-1-11(14)2-4-12/h1-4,10H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENVOLUEKWPBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


